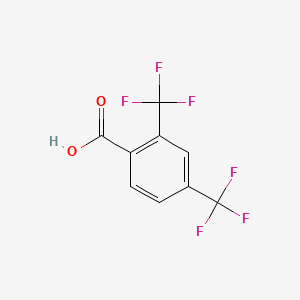

2,4-Bis(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O2/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOIZLCQNWWDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954548 | |

| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-87-2 | |

| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032890872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Bis(trifluoromethyl)benzoic acid (CAS Number: 32890-87-2), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides insights into its synthesis and analytical characterization, and explores its current and potential applications in drug discovery and development. Particular emphasis is placed on providing detailed experimental protocols and clear data presentation to support researchers in their laboratory work.

Chemical and Physical Properties

This compound is a white crystalline solid. The presence of two trifluoromethyl groups on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents and functional materials.

Quantitative Data Summary

The key physicochemical properties of this compound and its common isomers are summarized in the table below for comparative analysis.

| Property | This compound | 2,6-Bis(trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid |

| CAS Number | 32890-87-2[1] | 24821-22-5 | 725-89-3[2] |

| Molecular Formula | C₉H₄F₆O₂[1] | C₉H₄F₆O₂ | C₉H₄F₆O₂[2] |

| Molecular Weight | 258.12 g/mol [1] | 258.12 g/mol | 258.12 g/mol |

| Melting Point | 109-111 °C[3] | 138-140 °C | 150-153 °C |

| Boiling Point | 219 °C[3] | Not available | Not available |

| Appearance | Crystalline Powder[3] | Solid | Crystalline solid |

| Solubility | Information not readily available | Information not readily available | Information not readily available |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and efficient route can be adapted from established methods for analogous trifluoromethylated benzoic acids. A common strategy involves the oxidation of a corresponding toluene derivative. A generalized experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Reaction Scheme:

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Bis(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in chemical synthesis and drug discovery. The strategic placement of two trifluoromethyl groups on the benzoic acid scaffold significantly influences its electronic properties, acidity, and lipophilicity, making a thorough understanding of its physicochemical characteristics essential for its application in research and development.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other values are estimated based on data from closely related isomers due to a lack of specific experimental determination for the 2,4-isomer in readily available literature.

| Property | Value | Data Type | Source |

| Chemical Structure | |||

| CAS Number | 32890-87-2 | Experimental | [1][2] |

| Molecular Formula | C₉H₄F₆O₂ | Experimental | [1] |

| Molecular Weight | 258.12 g/mol | Calculated | [1] |

| Melting Point | 109-111 °C | Experimental | [2] |

| Boiling Point | ~224 °C | Predicted (for 3,5-isomer) | [3] |

| pKa | ~3.34 | Predicted (for 3,5-isomer) | [3] |

| logP | ~4.1 | Predicted (for 2,4,6-tris isomer) | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like DMSO and methanol. | Qualitative (for 3,5-isomer) | [3][5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments applicable to aromatic carboxylic acids like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated system with digital temperature readout.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded.

-

Melting Range: The melting range is reported as the interval between the onset and clear point temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the acidity of a compound.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The base is added to the acidic solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steep rise in the titration curve or by calculating the first derivative of the curve.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Compound Distribution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equilibration: The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a benzoic acid derivative.

Caption: General experimental workflow for physicochemical characterization.

Interrelationship of Physicochemical Properties

The physicochemical properties of a molecule are interconnected and influence its overall behavior and potential applications.

Caption: Interrelationship of physicochemical properties.

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, its structural motifs are of interest in drug discovery. The trifluoromethyl groups can enhance metabolic stability and binding affinity to biological targets. For instance, related fluorinated benzoic acid derivatives have been investigated for their potential to modulate G protein-coupled receptors (GPCRs).[6] Furthermore, pyrazole derivatives incorporating trifluoromethyl-substituted benzoic acid moieties have demonstrated antibacterial activity against Gram-positive bacteria, suggesting a potential for broad-spectrum inhibitory effects on bacterial cellular functions.[7] Further research is required to elucidate the specific molecular targets and signaling pathways for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 32890-87-2 [chemicalbook.com]

- 3. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]

- 4. 2,4,6-Tris(trifluoromethyl)benzoic acid | C10H3F9O2 | CID 11088677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. ossila.com [ossila.com]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2,4-Bis(trifluoromethyl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Bis(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization.

Executive Summary

This compound is an aromatic carboxylic acid containing two electron-withdrawing trifluoromethyl groups. These substituents significantly influence the electronic environment of the benzene ring and the acidity of the carboxyl group, making detailed spectroscopic analysis crucial for its application in complex molecular synthesis. This guide presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.2-8.4 | m | Aromatic CH |

| ~7.9-8.1 | m | Aromatic CH |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~135-140 | C-CF₃ (Quaternary) |

| ~130-135 | C-CF₃ (Quaternary) |

| ~120-130 | Aromatic CH |

| ~120-125 (q) | CF₃ |

¹⁹F NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ -60 to -65 | CF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H (Carboxylic Acid) |

| 1710-1680 | C=O (Carboxylic Acid) |

| 1350-1150 | C-F (Trifluoromethyl) |

| ~1600, ~1450 | C=C (Aromatic) |

Mass Spectrometry (MS)

| m/z | Fragmentation |

| 258 | [M]⁺ (Molecular Ion) |

| 239 | [M-F]⁺ |

| 213 | [M-COOH]⁺ |

| 189 | [M-CF₃]⁺ |

| 145 | [M-CF₃-CO₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.[1] For ¹H NMR, chemical shifts are referenced to the residual solvent peak. For ¹³C NMR, chemical shifts are referenced to the solvent peak. For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.[1]

FT-IR Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[2]

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.[2]

-

KBr Pellet Method: Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR instrument for analysis.[2]

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source.[3] The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum. The molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of 2,4-Bis(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. This document details established synthetic routes, including in-depth experimental protocols, and presents key quantitative data in a structured format.

Introduction

This compound, with the CAS Number 32890-87-2, is an aromatic carboxylic acid distinguished by the presence of two trifluoromethyl groups on the phenyl ring.[1][2] These electron-withdrawing groups impart unique electronic properties and steric bulk, making it a desirable synthon for the development of novel pharmaceuticals and advanced materials. Its structural isomers, such as 3,5-bis(trifluoromethyl)benzoic acid, are known intermediates in the synthesis of pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists.[3] This guide will focus on the primary synthetic methodologies for preparing the 2,4-isomer, providing detailed experimental procedures and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 32890-87-2 | [1][2] |

| Molecular Formula | C₉H₄F₆O₂ | [1][2] |

| Molecular Weight | 258.12 g/mol | [1][2] |

| Melting Point | 109-111 °C | [4] |

| Appearance | White to off-white solid |

Synthesis of this compound

The most common and adaptable method for the synthesis of this compound is through a Grignard reaction, a powerful tool for carbon-carbon bond formation. An alternative, though less detailed in the literature for this specific isomer, is the hydrolysis of a corresponding benzotrichloride.

Primary Synthetic Route: Grignard Reaction

The Grignard synthesis involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, followed by its reaction with carbon dioxide to yield a carboxylate salt, which is then protonated to give the desired carboxylic acid.

Reaction Scheme:

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 3,5-bis(trifluoromethyl)benzoic acid): [3]

Materials:

-

1-Bromo-2,4-bis(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 2M solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for air-sensitive reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous THF to cover the magnesium.

-

In a separate dropping funnel, prepare a solution of 1-Bromo-2,4-bis(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a slight warming of the mixture or the appearance of a cloudy solution. Gentle heating or the addition of a small crystal of iodine can be used to initiate the reaction if necessary.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

In a separate flask, crush a generous excess of dry ice.

-

Slowly transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.

-

Allow the mixture to warm to room temperature, and stir until all the excess dry ice has sublimated.

-

-

Work-up and Purification:

-

Slowly quench the reaction mixture by adding 2M hydrochloric acid with stirring until the solution is acidic and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Expected Yield:

While a specific yield for the 2,4-isomer is not prominently reported in the literature, yields for analogous Grignard carboxylations of bis(trifluoromethyl)bromobenzenes are typically in the range of 70-80%.[3]

Alternative Synthetic Route: Hydrolysis of 2,4-Bis(trifluoromethyl)benzotrichloride

An alternative approach to the synthesis of this compound is the hydrolysis of the corresponding benzotrichloride derivative. This method is well-established for the synthesis of benzoic acids from toluenes via a two-step process of radical chlorination followed by hydrolysis.

Reaction Scheme:

Caption: Hydrolysis synthesis of this compound.

Conceptual Experimental Protocol:

-

Chlorination:

-

2,4-Bis(trifluoromethyl)toluene would be subjected to free-radical chlorination using chlorine gas under UV irradiation or in the presence of a radical initiator like AIBN. This would convert the methyl group to a trichloromethyl group.

-

-

Hydrolysis:

-

The resulting 2,4-Bis(trifluoromethyl)benzotrichloride would then be hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating with aqueous acid or reacting with a base followed by acidification. The hydrolysis of benzotrichloride is a known process and can be rapid.[5]

-

Experimental Workflow Visualization

The general workflow for the Grignard synthesis and subsequent purification is outlined below.

Caption: General experimental workflow for the Grignard synthesis.

Spectroscopic Data

The following table summarizes the available spectroscopic data for this compound.

| Data Type | Description | Reference |

| ¹H NMR | Spectra available, showing characteristic aromatic proton signals. | [6] |

| ¹³C NMR | Data for analogous compounds suggest characteristic signals for the carboxylic acid carbon, the trifluoromethyl carbons, and the aromatic carbons with C-F coupling. | |

| IR Spectroscopy | Expected characteristic absorptions for O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1350 cm⁻¹). |

Conclusion

The synthesis of this compound is readily achievable through a Grignard reaction with the commercially available 1-bromo-2,4-bis(trifluoromethyl)benzene. This method offers a reliable and scalable route to this valuable synthetic intermediate. While detailed spectral data and specific reaction yields for the 2,4-isomer are not extensively published, the protocols and expected outcomes can be confidently inferred from well-established procedures for analogous compounds. This technical guide provides researchers and drug development professionals with the necessary information to synthesize and utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Reactivity of 2,4-Bis(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences its acidity, reactivity, and physicochemical properties. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug development. Detailed experimental protocols for its synthesis and key transformations are provided, along with a summary of its physical and chemical properties.

Introduction

The strategic incorporation of fluorine and fluorinated functional groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] Benzoic acids bearing trifluoromethyl substituents are therefore highly sought-after intermediates in the synthesis of novel therapeutic agents.

This compound, with its distinct substitution pattern, offers a unique combination of steric and electronic properties. The two trifluoromethyl groups create a highly electron-deficient aromatic ring and a strongly acidic carboxyl group, making it a versatile synthon for a range of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 32890-87-2 | [2] |

| Molecular Formula | C₉H₄F₆O₂ | [2] |

| Molecular Weight | 258.12 g/mol | [2] |

| Melting Point | 109-111 °C | |

| Appearance | White to off-white crystalline solid | |

| pKa (estimated) | ~2.5 - 3.0 | Estimated based on related compounds[3] |

Synthesis

The most common and direct route to this compound is through the Grignard carboxylation of the corresponding aryl bromide, 2,4-bis(trifluoromethyl)bromobenzene.

Synthesis of this compound via Grignard Reaction

This procedure is based on general methods for the synthesis of benzoic acids from aryl halides via Grignard reagents.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials:

-

2,4-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Dry ice (solid carbon dioxide)

-

6 M Hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of 2,4-bis(trifluoromethyl)bromobenzene (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator bath. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, crush an excess of dry ice.

-

Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A viscous slurry will form.

-

Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

-

Slowly add 6 M hydrochloric acid to the reaction mixture with cooling in an ice bath to quench the reaction and protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic and all magnesium salts have dissolved.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the benzoic acid product into the aqueous layer.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the product precipitates.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Reactivity and Key Transformations

The reactivity of this compound is dominated by the carboxylic acid functionality and the electron-deficient nature of the aromatic ring.

Esterification

Esterification of this compound can be achieved under standard Fischer esterification conditions, although the electron-withdrawing nature of the trifluoromethyl groups may necessitate slightly more forcing conditions compared to benzoic acid itself.[4][5]

Reaction Scheme:

Caption: Esterification of this compound.

Experimental Protocol (General):

-

Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

-

Purify the ester by column chromatography or distillation.

A study on the esterification of various fluorinated aromatic carboxylic acids, including a "bis-TFM BA," with methanol using a UiO-66-NH₂ heterogeneous catalyst has been reported, offering a milder alternative to strong acid catalysis.[6][7][8]

Amide Bond Formation

The formation of amides from this compound can be accomplished using standard peptide coupling reagents. The increased acidity of the carboxylic acid facilitates its activation.[9][10]

Reaction Scheme:

Caption: Amide formation from this compound.

Experimental Protocol (General, using HATU):

-

In a round-bottom flask, dissolve this compound (1 equivalent), the desired amine (1-1.2 equivalents), and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

For less reactive amines, such as anilines with electron-withdrawing groups, alternative coupling agents or more forcing conditions may be necessary.[9]

Aromatic Ring Reactivity

The two strongly electron-withdrawing trifluoromethyl groups render the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the trifluoromethyl groups. However, the steric bulk of the ortho-CF₃ group may hinder substitution at that position. The electron-deficient nature of the ring makes electrophilic aromatic substitution challenging.

Applications in Drug Development

The 2,4-bis(trifluoromethyl)phenyl moiety, while less common than its 3,5-disubstituted isomer, is a valuable pharmacophore in drug design. The trifluoromethyl groups can enhance binding to target proteins through favorable interactions and improve the metabolic stability of the molecule by blocking sites of oxidation.

While specific drug candidates containing the this compound scaffold are not widely reported, the related 4-(trifluoromethyl)phenyl and 3,5-bis(trifluoromethyl)phenyl groups are present in a number of biologically active compounds. For instance, derivatives of 4-{[4-(anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl]}benzoic acid have shown potent anti-gram-positive bacterial activity.[11] The biological evaluation of various trifluoromethyl-containing compounds has demonstrated their potential as anticancer, antifungal, and antiviral agents.[12][13][14]

The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of novel compounds for high-throughput screening and lead optimization in various therapeutic areas.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via Grignard carboxylation is a reliable and scalable method. The strong electron-withdrawing nature of the two trifluoromethyl groups imparts high acidity to the carboxyl group, facilitating its conversion to esters and amides. The electron-deficient aromatic ring opens possibilities for nucleophilic substitution reactions. For drug development professionals, this compound represents a valuable starting point for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into new chemical entities to enhance their pharmacological properties. Further exploration of the biological activities of derivatives of this compound is warranted.

References

- 1. mason.gmu.edu [mason.gmu.edu]

- 2. scbt.com [scbt.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Powerful Modulator of Electronic Effects in Benzoic Acid for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into organic molecules, particularly aromatic systems like benzoic acid, is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the profound electronic effects the trifluoromethyl group exerts on benzoic acid, a critical consideration for the rational design of novel therapeutics. The unique properties of the CF3 group, including its strong electron-withdrawing nature, significantly influence the acidity, reactivity, and ultimately the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group on the benzoic acid ring is quantitatively described by its impact on the acid dissociation constant (pKa) and by Hammett substituent constants (σ). These parameters are crucial for predicting how trifluoromethyl substitution will affect a molecule's behavior in a biological system.

Impact on Acidity: pKa Values

The trifluoromethyl group is a strong electron-withdrawing group primarily through its negative inductive effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation of benzoic acid, thereby increasing its acidity (i.e., lowering its pKa). The position of the CF3 group on the benzene ring significantly modulates this effect.

| Compound | pKa (in water at 25°C) |

| Benzoic Acid | 4.20 |

| 2-(Trifluoromethyl)benzoic acid | 3.46[1] |

| 3-(Trifluoromethyl)benzoic acid | 3.86[1] |

| 4-(Trifluoromethyl)benzoic acid | 3.6[2] |

Note: pKa values can vary slightly depending on experimental conditions and the data source.

The ortho-substituted isomer is the most acidic due to the proximity of the electron-withdrawing CF3 group to the carboxylic acid, a phenomenon known as the "ortho effect".[3][4][5] This effect is a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring, which enhances its acidity.[6][7]

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of the substituent. A positive σ value indicates an electron-withdrawing group.

| Substituent Position | Hammett Constant (σ) |

| meta (σm) | 0.43[8][9] |

| para (σp) | 0.54[8][9] |

The larger positive value for σp compared to σm reflects the combined influence of the strong inductive effect and a weak resonance effect of the trifluoromethyl group.

The Interplay of Inductive and Resonance Effects

The trifluoromethyl group's electronic influence is a combination of a powerful, distance-dependent inductive effect and a negligible resonance effect.

-

Inductive Effect (-I): The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring through the sigma bonds. This is the dominant electronic effect of the CF3 group.[10]

-

Resonance Effect: The trifluoromethyl group does not have lone pairs or pi orbitals that can effectively overlap with the aromatic pi system. Therefore, its ability to delocalize electrons via resonance is minimal.

The strong inductive effect is responsible for the increased acidity of trifluoromethyl-substituted benzoic acids and the positive Hammett sigma constants.

Experimental Protocols

Accurate determination of the electronic parameters of trifluoromethyl-substituted benzoic acids is essential for structure-activity relationship (SAR) studies. Below are detailed methodologies for key experiments.

Potentiometric Titration for pKa Determination

This method involves the titration of a weak acid (trifluoromethyl-substituted benzoic acid) with a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point.

Materials and Equipment:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

-

Magnetic stirrer and stir bar.

-

50 mL burette.

-

250 mL beaker.

-

Trifluoromethyl-substituted benzoic acid sample.

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).

-

Deionized water.

-

Ethanol (if solubility in water is low).

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of the trifluoromethyl-substituted benzoic acid and dissolve it in 100 mL of deionized water. If necessary, a co-solvent like ethanol can be used, but the pKa value will be an apparent pKa for that specific solvent mixture.

-

Titration Setup: Place the beaker with the acid solution on the magnetic stirrer and immerse the calibrated pH electrode. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.

-

Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL) to obtain a more accurate titration curve.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the volume of NaOH that is half of the volume required to reach the equivalence point.

Determination of Hammett Constants

Hammett constants are typically determined by measuring the equilibrium or rate constant for a reaction of a series of substituted benzene derivatives and comparing them to the unsubstituted compound. For the trifluoromethyl group, the σ values are derived from the ionization of the corresponding substituted benzoic acids in water at 25°C.

Procedure:

-

pKa Determination: Experimentally determine the pKa of the meta- or para-trifluoromethyl-substituted benzoic acid and benzoic acid itself using the potentiometric titration method described above.

-

Calculation of Ka: Convert the pKa values to acid dissociation constants (Ka) using the formula: Ka = 10^(-pKa).

-

Calculation of Hammett Constant: Use the following formulas to calculate the Hammett constants:

-

σm = log(Ka of m-trifluoromethylbenzoic acid / Ka of benzoic acid)

-

σp = log(Ka of p-trifluoromethylbenzoic acid / Ka of benzoic acid)

-

Application in Drug Design: Signaling Pathways and Experimental Workflows

The electronic properties of the trifluoromethyl group are strategically exploited in drug design to enhance potency, selectivity, and metabolic stability. A prominent example is the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib , which contains a trifluoromethyl group and selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

Celecoxib Signaling Pathway

Celecoxib's primary mechanism of action is the selective inhibition of COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[11][12][13] However, research also points to COX-2-independent pathways that contribute to its therapeutic and side effects.[2]

Caption: Celecoxib's dual mechanism of action.

Experimental Workflow: Synthesis and Evaluation of Trifluoromethyl-Containing Drug Analogs

The development of new drugs often involves the synthesis and biological evaluation of a series of analogs to optimize activity and properties. The following diagram illustrates a typical workflow for the development of analogs based on a lead compound like Celecoxib.[14][15][16][17]

Caption: A typical drug development workflow.

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists. Its strong electron-withdrawing inductive effect significantly increases the acidity of benzoic acid and influences its reactivity in a predictable manner, as quantified by pKa values and Hammett constants. A thorough understanding and precise measurement of these electronic effects are paramount for the successful design and development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of the unique properties of the trifluoromethyl group will undoubtedly lead to the discovery of new and improved medicines.

References

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. academic.oup.com [academic.oup.com]

- 3. byjus.com [byjus.com]

- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ortho effect - Wikipedia [en.wikipedia.org]

- 7. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 8. Hammett Sigma Constants* [wiredchemist.com]

- 9. homepages.bluffton.edu [homepages.bluffton.edu]

- 10. Taft equation - Wikipedia [en.wikipedia.org]

- 11. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Steric Hindrance in 2,4-Disubstituted Benzoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role steric hindrance plays in defining the chemical and physical properties of 2,4-disubstituted benzoic acids. The interplay of electronic effects and spatial obstruction profoundly influences the acidity, reactivity, and conformation of these molecules, which are common motifs in medicinal chemistry and materials science. This document outlines the theoretical underpinnings of these effects, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts and workflows.

The Ortho Effect and Its Implications in 2,4-Disubstituted Systems

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where a substituent at the C2 (ortho) position exerts a significantly different influence on the carboxylic acid group compared to the same substituent at the C3 (meta) or C4 (para) positions. This effect is a combination of steric and electronic factors.

In 2,4-disubstituted benzoic acids, the C2 substituent is primarily responsible for steric hindrance. This steric crowding forces the carboxylic acid group to twist out of the plane of the benzene ring. The degree of this dihedral angle has profound consequences:

-

Increased Acidity: The co-planarity of the carboxylic acid group with the benzene ring allows for resonance delocalization of the carboxylate anion's negative charge into the ring. When steric hindrance from the C2 substituent disrupts this planarity, the resonance stabilization of the carboxylate anion is diminished. However, the ortho substituent also destabilizes the neutral carboxylic acid to a greater extent by forcing the -COOH group out of the plane, which is its preferred conformation for resonance with the ring. The net effect is that the deprotonation equilibrium is shifted towards the formation of the carboxylate anion, resulting in a lower pKa and thus, higher acidity. This is a key aspect of the ortho effect.[1][2]

-

Decreased Reactivity in Esterification: The acid-catalyzed esterification of benzoic acids proceeds through a tetrahedral intermediate. A bulky substituent at the C2 position sterically hinders the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. This increases the activation energy of the reaction, leading to a slower reaction rate.

The substituent at the C4 position primarily exerts its influence through electronic effects (inductive and resonance effects), which can either enhance or mitigate the effects of the C2 substituent. Electron-withdrawing groups at C4 will generally increase acidity, while electron-donating groups will decrease it.

Quantitative Data on 2,4-Disubstituted Benzoic Acids

Table 1: Acidity (pKa) of Selected 2,4-Disubstituted Benzoic Acids

| Substituent at C2 | Substituent at C4 | pKa Value | Reference(s) |

| Cl | Cl | 2.72 | Spectrophotometric determination |

| CH₃ | CH₃ | 4.217 (at 25°C) | ChemBK, Guidechem |

| NO₂ | NO₂ | ~1.42 | Spectrophotometric determination |

| Cl | NO₂ | Not explicitly found | |

| OH | NO₂ | Not explicitly found |

Table 2: Esterification Rate Constants and Dihedral Angles of Selected 2,4-Disubstituted Benzoic Acids

| Substituent at C2 | Substituent at C4 | Esterification Rate Constant (vs. Benzoic Acid) | Dihedral Angle (°C-C-C=O) | Reference(s) |

| Cl | Cl | Expected to be significantly lower | Not explicitly found for the isolated molecule. A co-crystal structure exists but does not provide the specific angle. | |

| CH₃ | CH₃ | Expected to be lower | Not explicitly found for the isolated molecule. | |

| NO₂ | NO₂ | Expected to be significantly lower | Not explicitly found for the isolated molecule. | |

| Cl | NO₂ | Expected to be significantly lower | Not explicitly found for the isolated molecule. A co-crystal structure with quinoline shows a dihedral angle of 3.15 (7)° between the two ring systems, not the carboxylic group torsion.[3] |

Note: The lack of readily available, directly comparable quantitative data for esterification rates and dihedral angles highlights a potential area for further research.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of 2,4-disubstituted benzoic acids, as well as the determination of their key physicochemical properties.

Synthesis and Purification

General Protocol for the Synthesis of 2-Chloro-4-nitrobenzoic Acid from Toluene:

This multi-step synthesis is a representative example of how a 2,4-disubstituted benzoic acid can be prepared.

-

Nitration of Toluene:

-

React toluene with a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) to introduce a nitro group onto the benzene ring. This reaction yields a mixture of ortho- and para-nitrotoluene.

-

Separate the para-nitrotoluene isomer from the ortho-isomer by fractional distillation or crystallization.

-

-

Chlorination of p-Nitrotoluene:

-

Chlorinate the separated p-nitrotoluene. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects of both groups will favor the chlorination at the position ortho to the methyl group.

-

-

Oxidation of 2-Chloro-4-nitrotoluene:

-

Oxidize the methyl group of 2-chloro-4-nitrotoluene to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) in an alkaline solution or chromic acid.

-

Acidify the reaction mixture to precipitate the 2-chloro-4-nitrobenzoic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Workflow for Synthesis and Purification of 2-Chloro-4-nitrobenzoic Acid

Caption: Synthetic pathway for 2-chloro-4-nitrobenzoic acid.

Determination of pKa by Potentiometric Titration

Principle:

The pKa of a weak acid is the pH at which the acid is 50% dissociated. Potentiometric titration involves monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally. The pKa can be determined from the midpoint of the titration curve.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

Reagents:

-

2,4-disubstituted benzoic acid sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH buffer solutions for calibration (pH 4, 7, and 10)

Procedure:

-

Calibrate the pH meter using the standard buffer solutions.

-

Prepare the analyte solution: Accurately weigh a known amount of the 2,4-disubstituted benzoic acid and dissolve it in a known volume of deionized water (or a suitable co-solvent if the acid is not water-soluble). Add KCl to maintain a constant ionic strength.

-

Titration:

-

Place the analyte solution in the beaker with the magnetic stir bar and immerse the pH electrode.

-

Record the initial pH.

-

Add the standardized NaOH solution from the burette in small, known increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (Veq) from the inflection point of the curve (or by using the first or second derivative of the titration curve).

-

The pH at the half-equivalence point (Veq/2) is equal to the pKa of the acid.

-

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Kinetic Analysis of Esterification

Principle:

The rate of the acid-catalyzed esterification reaction can be monitored by measuring the concentration of the carboxylic acid or the ester product at different time intervals. The rate constant can then be determined by fitting the concentration-time data to the appropriate rate law.

Apparatus:

-

Reaction flask with a reflux condenser

-

Constant temperature bath

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

-

Syringes for sampling

-

Volumetric flasks and pipettes

Reagents:

-

2,4-disubstituted benzoic acid

-

Alcohol (e.g., methanol)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Internal standard for chromatography (a compound not involved in the reaction)

-

Solvent for quenching and dilution

Procedure:

-

Reaction Setup:

-

Place a known amount of the 2,4-disubstituted benzoic acid, the alcohol (often in large excess to ensure pseudo-first-order kinetics with respect to the acid), and the internal standard in the reaction flask.

-

Equilibrate the flask in the constant temperature bath.

-

-

Initiation of Reaction:

-

Add a known amount of the acid catalyst to the reaction mixture and start the timer.

-

-

Sampling:

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a cold solvent to stop the reaction.

-

-

Analysis:

-

Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant (benzoic acid) and/or the product (ester) relative to the internal standard.

-

-

Data Analysis:

-

Plot the concentration of the benzoic acid versus time.

-

Assuming pseudo-first-order kinetics, plot ln[Acid] versus time. The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant. The second-order rate constant can be calculated by dividing k' by the concentration of the alcohol (if it was in large excess).

-

Visualization of Influencing Factors

The properties of 2,4-disubstituted benzoic acids are governed by a complex interplay of steric and electronic factors. The following diagram illustrates these relationships.

Factors Influencing Properties of 2,4-Disubstituted Benzoic Acids

References

A Technical Guide to the Solubility of 2,4-Bis(trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Bis(trifluoromethyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the theoretical underpinnings of its solubility and presents detailed experimental protocols for its determination. This guide is intended to equip researchers and professionals in drug development with the necessary information to accurately assess the solubility of this compound in various organic solvents.

Introduction to this compound and its Solubility

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzoic acid core with two highly electronegative trifluoromethyl groups, dictates its physicochemical properties, including its solubility. The trifluoromethyl groups significantly influence the electron distribution within the molecule, impacting its polarity and ability to interact with solvent molecules.

Understanding the solubility of this compound is crucial in various stages of research and development, particularly in pharmaceutical sciences. Solubility in organic solvents is a critical parameter for:

-

Reaction chemistry: Ensuring that the compound is in the same phase as other reactants.

-

Purification: Selecting appropriate solvents for crystallization and chromatographic separation.

-

Formulation development: Designing effective drug delivery systems.

-

Analytical method development: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

Theoretical Considerations for Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar solvents. Conversely, the two trifluoromethyl groups are highly lipophilic and contribute to the molecule's interaction with nonpolar solvents.

Generally, substituted benzoic acids exhibit increased solubility in organic solvents compared to water. It is expected that this compound will be more readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, as well as in alcohols like methanol and ethanol, which can engage in hydrogen bonding. Its solubility in nonpolar solvents will be influenced by the lipophilic nature of the trifluoromethyl groups.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented. Researchers are therefore encouraged to determine these values experimentally. The following table is provided as a template for recording experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Shake-Flask Method | ||

| Ethanol | 25 | Shake-Flask Method | ||

| Acetone | 25 | Shake-Flask Method | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||

| Acetonitrile | 25 | Shake-Flask Method | ||

| Dichloromethane | 25 | Shake-Flask Method | ||

| Toluene | 25 | Shake-Flask Method | ||

| Ethyl Acetate | 25 | Shake-Flask Method |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a step-by-step guide for its implementation.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of flasks or vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the containers to prevent solvent evaporation.

-

Place the containers in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixtures to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification of Dissolved Compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has outlined the key considerations for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided theoretical background and detailed experimental protocols offer a robust framework for researchers to generate reliable solubility data. The shake-flask method, coupled with appropriate analytical techniques such as HPLC, remains the gold standard for accurate solubility determination. The information and methodologies presented herein are intended to support the research, development, and formulation efforts involving this compound.

Unraveling the Solid-State Architecture: A Technical Guide to the Anticipated Crystal Structure of 2,4-Bis(trifluoromethyl)benzoic Acid

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. While a definitive crystal structure for 2,4-bis(trifluoromethyl)benzoic acid remains to be experimentally determined, this technical guide provides an in-depth analysis of its anticipated solid-state characteristics. This is achieved through a comparative study of closely related trifluoromethyl- and trifluoro-substituted benzoic acid derivatives, for which crystallographic data are available.

This document summarizes the crystallographic data of analogous compounds, outlines the experimental protocols for single-crystal X-ray diffraction, and presents logical workflows to guide future research in determining the crystal structure of this compound.

Comparative Crystallographic Data of Analogous Structures

To infer the likely crystal structure of this compound, we can examine the crystallographic data of similar molecules. The following tables summarize the key crystallographic parameters for 2-(trifluoromethyl)benzoic acid, 2,4,6-trifluorobenzoic acid, and 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid. These compounds share key structural motifs with the target molecule, namely the benzoic acid core and electron-withdrawing trifluoromethyl or fluoro substituents.

A common feature among these benzoic acid derivatives is the formation of centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid moieties.[1][2] This dimerization is a robust and highly predictable supramolecular synthon.

Table 1: Crystal Data and Structure Refinement for Analogous Benzoic Acid Derivatives

| Parameter | 2-(Trifluoromethyl)benzoic acid[1] | 2,4,6-Trifluorobenzoic acid[2] | 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid[3][4] |

| Empirical Formula | C₈H₅F₃O₂ | C₇H₃F₃O₂ | C₁₄H₉F₃O₂S |

| Formula Weight | 190.12 | 176.09 | 298.28 |

| Temperature (K) | 200 | 200 | 173 |

| Wavelength (Å) | 0.71073 (Mo Kα) | 0.71073 (Mo Kα) | 1.54178 (Cu Kα) |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | P2₁/c | P-1 |

| a (Å) | 4.8816 (3) | 7.2769 (3) | 7.3071 (5) |

| b (Å) | 13.7998 (6) | 13.7998 (6) | 8.0790 (7) |

| c (Å) | 10.8981 (8) | 7.3097 (3) | 11.3878 (11) |

| α (°) | 90 | 90 | 82.678 (8) |

| β (°) | 99.435 (3) | 115.041 (2) | 83.642 (7) |

| γ (°) | 90 | 90 | 72.309 (7) |

| Volume (ų) | 723.21 (9) | 665.04 (5) | 633.41 (10) |

| Z | 4 | 4 | 2 |

| Density (calculated) (Mg/m³) | 1.747 | 1.759 | Not Reported |

| R-factor (R1) | 0.049 | 0.038 | 0.054 |

| wR-factor (wR2) | 0.113 | 0.106 | 0.155 |

Table 2: Hydrogen Bond Geometry for Analogous Benzoic Acid Derivatives (Å, °)

| Compound | D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

| 2-(Trifluoromethyl)benzoic acid[1] | O–H···O | - | - | - | - |

| 2,4,6-Trifluorobenzoic acid[2] | O–H···O | - | - | - | - |

| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid[3][4] | O2–H2···O1 | 0.82 | 1.86 | 2.677 (3) | 175 |

Note: Detailed hydrogen bond parameters for 2-(trifluoromethyl)benzoic acid and 2,4,6-trifluorobenzoic acid were not explicitly provided in the search results but the presence of carboxylic acid dimers was stated.

Experimental Protocols: A General Workflow for Crystal Structure Determination

The following section outlines a typical experimental protocol for single-crystal X-ray diffraction, based on the methodologies reported for the analogous compounds.[1][2][4]

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the analogous benzoic acids, methods such as slow evaporation from aqueous or mixed solvent systems (e.g., acetonitrile and dimethyl sulfoxide) at room temperature have been successful.[3]

Data Collection

A single crystal of suitable size and quality is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100-200 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In this process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Mandatory Visualizations

To aid in the understanding of the experimental and logical processes, the following diagrams are provided.

Figure 1: A generalized experimental workflow for the determination of a small molecule crystal structure.

Figure 2: A logical diagram illustrating the structural relationship between benzoic acid, its analogues with known crystal structures, and the target molecule.

Concluding Remarks and Future Outlook

While the definitive crystal structure of this compound is not yet available in the public domain, a comparative analysis of its structural analogues provides valuable insights into its likely solid-state behavior. It is highly probable that this compound will form hydrogen-bonded carboxylic acid dimers. The presence and positioning of the bulky and electron-withdrawing trifluoromethyl groups are expected to significantly influence the intermolecular packing of these dimers, potentially leading to interesting supramolecular architectures.

The experimental protocols and logical workflows detailed in this guide provide a solid foundation for researchers aiming to elucidate the crystal structure of this compound. The determination of this structure would be a valuable contribution to the field, enabling a more profound understanding of its physicochemical properties and facilitating its application in drug design and materials science.

References

Theoretical Insights into 2,4-Bis(trifluoromethyl)benzoic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzoic acid is a fluorinated organic compound of interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the benzoic acid scaffold significantly influences its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. Understanding the molecular structure, electronic properties, and vibrational characteristics of this compound at a theoretical level is crucial for predicting its behavior and designing novel derivatives with tailored functionalities.

This technical guide provides a comprehensive overview of the theoretical studies on this compound and its closely related analogs. Due to the limited availability of dedicated theoretical studies on the title compound, this guide leverages data from structurally similar benzoic acid derivatives to provide valuable insights. The methodologies and findings presented herein serve as a foundational resource for researchers engaged in the computational analysis and experimental investigation of fluorinated benzoic acids.

Molecular Geometry and Structure

Theoretical calculations on related molecules have been performed using various levels of theory, with the B3LYP functional and basis sets such as 6-311++G(d,p) being commonly employed for accurate geometry optimizations.[1][2]

Table 1: Representative Calculated Geometric Parameters of Trifluoromethyl-Substituted Benzoic Acid Derivatives

| Parameter | 2-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid |

| Bond Lengths (Å) | |||

| C=O | 1.21 | 1.21 | 1.21 |

| C-O(H) | 1.36 | 1.36 | 1.36 |

| C-C(OOH) | 1.50 | 1.50 | 1.50 |

| C-CF₃ (ortho) | 1.51 | - | - |

| C-CF₃ (para) | - | 1.50 | - |

| C-CF₃ (meta) | - | - | 1.51 |

| Bond Angles (°) ** | |||

| O=C-O | 122.5 | 122.6 | 122.5 |

| C-C-C(OOH) | 120.1 | 120.0 | 120.2 |

| Dihedral Angles (°) ** | |||

| C-C-C=O | ~180 | ~180 | ~180 |

| O=C-O-H | ~0 or ~180 | ~0 or ~180 | ~0 or ~180 |

Note: The data in this table are representative values compiled from DFT calculations on related molecules and may not correspond to a single specific study. The exact values can vary depending on the level of theory and basis set used.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

The electron-withdrawing nature of the trifluoromethyl groups is expected to lower the energy of both the HOMO and LUMO of this compound compared to benzoic acid. This effect generally leads to an increase in the ionization potential and electron affinity.

Table 2: Calculated Electronic Properties of Representative Benzoic Acid Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -6.90 | -1.50 | 5.40 |

| 4-(Trifluoromethyl)benzoic acid | -7.30 | -2.00 | 5.30 |

| 3,5-Bis(trifluoromethyl)benzoic acid | -7.85 | -2.55 | 5.30 |

Note: These values are illustrative and have been collated from various computational studies on benzoic acid and its derivatives. The specific values are highly dependent on the computational method and solvent model used.[3][4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP surface is expected to show a negative potential (red/yellow regions) around the oxygen atoms of the carboxylic group, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a positive potential (blue region), making it a site for nucleophilic attack. The highly electronegative fluorine atoms of the trifluoromethyl groups will also contribute to regions of negative potential.[5]

Vibrational Frequencies

The theoretical calculation of vibrational frequencies is essential for the interpretation of experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule with good accuracy, aiding in the assignment of spectral bands to specific molecular motions.

Table 3: Calculated Vibrational Frequencies for Key Functional Groups in Trifluoromethyl-Substituted Benzoic Acids (cm⁻¹)

| Vibrational Mode | Benzoic Acid (Calculated) | 4-(Trifluoromethyl)benzoic acid (Calculated) |

| O-H stretch (monomer) | ~3580 | ~3570 |

| C=O stretch | ~1760 | ~1770 |